- On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, (1988), 141-5

Cas no 97-74-5 (Tetramethylthiuram monosulfide)

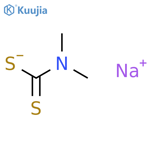

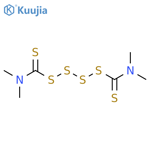

97-74-5 structure

Nome do Produto:Tetramethylthiuram monosulfide

Tetramethylthiuram monosulfide Propriedades químicas e físicas

Nomes e Identificadores

-

- Tetramethyl thiuram monosulfide

- TMTM

- tetramethylthiodicarbonic diamide

- accelerator tmtm

- thiodicarbonic diamide , tetramethyl-

- tetramethy thiuram monosulfide

- aceto tmtm

- ancazide is

- anhydridetetramethyltrithiocarbamique

- bis(dimethylthiocarbamyl) monosulfide

- carbamic acid, dimethyldithio-, anhydrosulfide

- carbamic anhydride, tetramethyltrithio-

- carbamodithioic acid, dimethyl-, anhydrosulfide

- cp2113

- cyuram ms

- dimethyl-carbamodithioicacianhydrosulfide

- dimethyldithio-carbamicacianhydrosulfide

- ekagom tm

- monosulfure de tetramethylthiurame

- Bis(dimethylthiocarbamyl) sulfide

- Bis(Dimethylthiocarbamoyl) Sulfide

- TMTM(TS)

- UNADS

- 200#Solvent naphtha

- Tetramethylthiuram monosulfide

- Monothiuram

- Mono-thiurad

- Thiuram MM

- TMTMS

- Monex

- Tetramethylthiuram sulfide

- Vulkacit Thiuram MS

- Vulkacit ms

- Tetramethylthiuramide sulfide

- Pennac MS

- Tetramethylthiurammonium sulfide

- Tetramethylthiuramonosulfide

- Vulkacit thiuram ms/C

- Tetramethylthiuram monosulphide

- Thiuram monosulfide, tetramethyl-

- Bis(dimethylthiocarbamyl) mo

- Sulfide, bis(dimethylthiocarbamoyl) (8CI)

- Sulfide, bis(dimethylthiocarbamyl) (3CI)

- Thiodicarbonic diamide ([(H2N)C(S)]2S), tetramethyl- (9CI)

- Accelerator TS

- N,N,N′,N′-Tetramethyldithiocarbamoyl monosulfide

- N,N,N′,N′-Tetramethylthiuram monosulfide

- Nocceler TS

- NSC 3400

- NSC 4767

- OCIDM

- Promoter TS

- Rhenocure Thiuram MS/C

- Rhenogran TMTM 80

- Sanceler TS

- Sanceler TS-G

- Soxinol TS

- Sulfide, bis[(dimethylamino)thioxomethyl]

- Super Accelerator 500

- Tetramethyldithiocarbamic acid anhydrosulfide

- TMTM 80

- TS

- TS 80

- TS 80 (vulcanizer)

-

- MDL: MFCD00014870

- Inchi: 1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3

- Chave InChI: REQPQFUJGGOFQL-UHFFFAOYSA-N

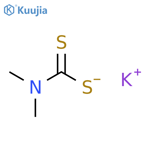

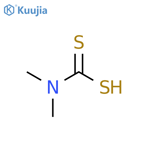

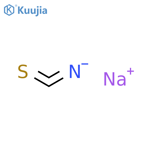

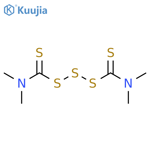

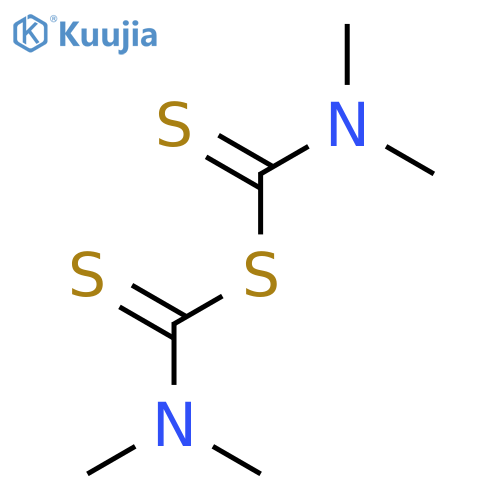

- SMILES: S=C(N(C)C)SC(N(C)C)=S

- BRN: 1775650

Propriedades Computadas

- Massa Exacta: 208.01600

- Massa monoisotópica: 208.01626

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 2

- Complexidade: 147

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Superfície polar topológica: 96

- Contagem de Tautomeros: nothing

- XLogP3: 1.7

Propriedades Experimentais

- Cor/Forma: Yellow powder or particle

- Densidade: 1.37

- Ponto de Fusão: 108.0 to 111.0 deg-C

- Ponto de ebulição: 260.9°Cat760mmHg

- Ponto de Flash: Fahrenheit: 312.8 ° f < br / > Celsius: 156 ° C < br / >

- Índice de Refracção: 1.4825 (estimate)

- Coeficiente de partição da água: Insoluble

- PSA: 95.96000

- LogP: 1.41260

- FEMA: 2440

- Solubilidade: Insoluble in water, soluble in gasoline, soluble in ethanol, benzene, acetone, chloroform.

Tetramethylthiuram monosulfide Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H317-H411

- Declaração de Advertência: P261-P264-P270-P272-P273-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P391-P501

- Número de transporte de matérias perigosas:UN 3077 9/PG 3

- WGK Alemanha:3

- Código da categoria de perigo: 22-43-51/53

- Instrução de Segurança: S24-S26-S37-S61

- RTECS:WQ1750000

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store at room temperature

- PackingGroup:III

- Frases de Risco:R22; R43; R51/53

- Classe de Perigo:9

- TSCA:Yes

- Termo de segurança:9

- Grupo de Embalagem:III

Tetramethylthiuram monosulfide Dados aduaneiros

- CÓDIGO SH:3812100000

- Dados aduaneiros:

China Customs Code:

3812100000

Tetramethylthiuram monosulfide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | T889718-1g |

Tetramethylthiuram Monosulfide |

97-74-5 | 1g |

$ 50.00 | 2022-06-02 | ||

| MedChemExpress | HY-W020246-25mg |

Tetramethylthiuram monosulfide |

97-74-5 | 99.28% | 25mg |

¥500 | 2024-07-19 | |

| eNovation Chemicals LLC | D628504-25g |

Bis(dimethylthiocarbamyl) sulfide |

97-74-5 | 97% | 25g |

$110 | 2024-05-23 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161813-500G |

Tetramethylthiuram monosulfide |

97-74-5 | >98.0%(GC) | 500g |

¥290.90 | 2023-08-31 | |

| S e l l e c k ZHONG GUO | S2432-25mg |

Tetramethylthiuram monosulfide |

97-74-5 | 99.66% | 25mg |

¥670.96 | 2023-09-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161813-25G |

Tetramethylthiuram monosulfide |

97-74-5 | >98.0%(GC) | 25g |

¥42.90 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-229438-100 g |

Tetramethylthiuram monosulfide, |

97-74-5 | 100g |

¥384.00 | 2023-07-10 | ||

| abcr | AB119011-500g |

Tetramethylthiuram monosulfide, 97%; . |

97-74-5 | 97% | 500g |

€126.20 | 2024-06-12 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 567205-100G |

Tetramethylthiuram monosulfide |

97-74-5 | 100g |

¥689.49 | 2023-12-03 | ||

| 1PlusChem | 1P00H8F8-500g |

Bis(Dimethylthiocarbamoyl) Sulfide |

97-74-5 | 98% | 500g |

$36.00 | 2025-02-28 |

Tetramethylthiuram monosulfide Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Iodine Solvents: Ethanol

2.1 Reagents: Potassium cyanide Solvents: Ethanol

1.1 Reagents: Sulfur monochloride Solvents: Benzene

2.1 Solvents: Benzene

3.1 Reagents: Potassium cyanide Solvents: Ethanol

1.1 Reagents: Sulfur dichloride Solvents: Benzene

2.1 Solvents: Benzene

3.1 Reagents: Potassium cyanide Solvents: Ethanol

2.1 Reagents: Potassium cyanide Solvents: Ethanol

1.1 Reagents: Sulfur monochloride Solvents: Benzene

2.1 Solvents: Benzene

3.1 Reagents: Potassium cyanide Solvents: Ethanol

1.1 Reagents: Sulfur dichloride Solvents: Benzene

2.1 Solvents: Benzene

3.1 Reagents: Potassium cyanide Solvents: Ethanol

Referência

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Condições de reacção

1.1 16 h, rt

2.1 Solvents: Acetonitrile ; overnight, rt

2.1 Solvents: Acetonitrile ; overnight, rt

Referência

- Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

Synthetic Routes 5

Condições de reacção

1.1 Solvents: Ethanol , Water ; 10 - 15 °C; 1.5 h, 15 °C → 20 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 - 20 °C; 2.5 h, 15 - 20 °C

1.3 Solvents: Water ; 15 - 20 °C; 1.5 h, 15 - 20 °C

1.4 Solvents: Ethanol ; 15 - 20 °C; 3.5 h, 15 - 20 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 - 20 °C; 2.5 h, 15 - 20 °C

1.3 Solvents: Water ; 15 - 20 °C; 1.5 h, 15 - 20 °C

1.4 Solvents: Ethanol ; 15 - 20 °C; 3.5 h, 15 - 20 °C

Referência

- Preparation of tetraalkylthiuram monosulfide, China, , ,

Synthetic Routes 6

Synthetic Routes 7

Condições de reacção

Referência

- Method for manufacturing tetramethylthiuram monosulfide rubber vulcanization acceleratorSynthesis of heterocyclic compounds and new routes for the preparation of certain dithiocarbonates and sulfides from potassium cyanodithioimidocarbonateTetramethylthiuram monosulfide, China, 1984, 19(3), 335-44

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min, 0 - 5 °C

2.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C

1.1 2 h, 45 °C

2.1 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C

3.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C

2.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C

1.1 2 h, 45 °C

2.1 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C

3.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C

Referência

- Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyMethod for preparing tetramethylthiuram disulfide, European Journal of Medicinal Chemistry, 2018, 143, 632-645

Synthetic Routes 9

Condições de reacção

1.1 Solvents: Acetonitrile ; overnight, rt

Referência

- Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrogen peroxide , Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ; 0.1 MPa, 40 - 45 °C; 2 h, 45 °C

2.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C

3.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C

2.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C

3.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C

Referência

- Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C

2.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C

2.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C

Referência

- Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Sodium cyanide , Ammonium chloride

1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ; 14 h, 23 °C

1.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C

1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ; 14 h, 23 °C

1.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C

Referência

- Synthesis of tetramethylthiuram monosulfideOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionMethod for preparing tetramethylthiuram disulfide, Hemijska Industrija, 1992, 34(1), 193-6

Synthetic Routes 16

Condições de reacção

1.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C

Referência

- Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biology, European Journal of Medicinal Chemistry, 2018, 143, 632-645

Synthetic Routes 17

Condições de reacção

1.1 Solvents: Acetonitrile ; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C

Referência

- One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphate, Synlett, 2023, 34(1), 57-62

Tetramethylthiuram monosulfide Raw materials

- Methanethioamide,1,1'-trithiobis[N,N-dimethyl-

- Dimethyldithiocarbamic Acid Sodium Salt

- Dimethylthyocarbamoyl cloride

- Methanethioamide,1,1'-tetrathiobis[N,N-dimethyl-

- Carbamodithioic acid,N,N-dimethyl-

- N,N-dimethylcarbamoyl chloride

- Busan 85

Tetramethylthiuram monosulfide Preparation Products

Tetramethylthiuram monosulfide Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

(CAS:97-74-5)Tetramethyl thiuram monosulfide

Número da Ordem:9455293

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Friday, 18 April 2025 17:11

Preço ($):discuss personally

Tetramethylthiuram monosulfide Literatura Relacionada

-

David Schmidt,Thomas Zell,Thomas Schaub,Udo Radius Dalton Trans. 2014 43 10816

-

Yang Genyuan,Xu DeXuan,Jin Ruixiang Analyst 1995 120 1657

-

3. Copper-(II) and -(I) co-ordination by hexa-amine ligands of different rigidities. A thermodynamic, structural and electrochemical investigationCarla Bazzicalupi,Andrea Bencini,Samuele Ciattini,Claudia Giorgi,Andrea Masotti,Piero Paoletti,Barbara Valtancoli,Nadav Navon,Dan Meyerstein J. Chem. Soc. Dalton Trans. 2000 2383

-

Vaneet Kumar Sharma,J. S. Aulakh,Ashok Kumar Malik J. Environ. Monit. 2003 5 717

-

M. Arda,I. I. Ozturk,C. N. Banti,N. Kourkoumelis,M. Manoli,A. J. Tasiopoulos,S. K. Hadjikakou RSC Adv. 2016 6 29026

97-74-5 (Tetramethylthiuram monosulfide) Produtos relacionados

- 2167051-22-9(5-3-(aminomethyl)phenyl-1,2-thiazole-3-carboxylic acid)

- 2419108-26-0((E)-2-Cyano-3-[3-(dimethylsulfamoyl)phenyl]-N-(3-propan-2-yloxypropyl)prop-2-enamide)

- 1164251-88-0(7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione)

- 858769-84-3((2Z)-2-(3,4-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)

- 2228399-16-2(2-methyl-2-(2-methylfuran-3-yl)propanenitrile)

- 1351609-78-3(N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-methoxybenzamide)

- 2034488-26-9((1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone)

- 686772-68-9(3-(4-ethoxyphenyl)-2-{(3-methylphenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

- 252957-95-2(2-formyl-N,N-dimethylbenzamide)

- 1804937-32-3(2,3-Dibromo-5-(difluoromethoxy)thiophenol)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-74-5)Bis(dimethylthiocarbamyl) sulfide

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:97-74-5)Tetramethylthiuram monosulfide

Pureza:99%

Quantidade:100mg

Preço ($):150.0